N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide is an organic compound with the molecular formula C23H24N2O3S It is known for its complex structure, which includes an ethylanilino group, a sulfonyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethylanilino Group: Ethylaniline is reacted with a sulfonyl chloride derivative to form the ethylanilino sulfonyl intermediate.
Coupling with Phenylpropanamide: The intermediate is then coupled with a phenylpropanamide derivative under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}-3-phenylpropanamide
- N-{4-[(propylanilino)sulfonyl]phenyl}-3-phenylpropanamide
- N-{4-[(butylanilino)sulfonyl]phenyl}-3-phenylpropanamide
Uniqueness
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide is unique due to its specific ethylanilino group, which imparts distinct chemical properties and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N2O3S/c1-2-25(21-11-7-4-8-12-21)29(27,28)22-16-14-20(15-17-22)24-23(26)18-13-19-9-5-3-6-10-19/h3-12,14-17H,2,13,18H2,1H3,(H,24,26) |
InChI Key |
HXAVDIJXNMPZPW-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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